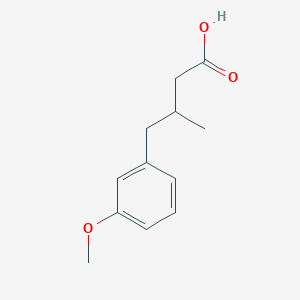

4-(3-Methoxyphenyl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(7-12(13)14)6-10-4-3-5-11(8-10)15-2/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVBTYAWKKAEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methoxyphenyl 3 Methylbutanoic Acid and Its Analogs

Classical Approaches to the Synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

Classical synthetic routes to 4-(3-Methoxyphenyl)-3-methylbutanoic acid typically involve multi-step sequences that utilize well-established organic reactions. These methods prioritize reliability and the use of readily available starting materials.

Established Multi-Step Reaction Sequences

A plausible and established multi-step reaction sequence for the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid can be conceptualized starting from 3-methoxyphenylacetonitrile. This approach involves the construction of the carbon skeleton followed by functional group manipulations.

One potential pathway involves the alkylation of the alpha-carbon of 3-methoxyphenylacetonitrile with ethyl 2-bromopropionate. The resulting diester can then be hydrolyzed and decarboxylated to yield the target butanoic acid.

An alternative and widely applicable classical approach is the Friedel-Crafts acylation. nih.govmasterorganicchemistry.com This would involve the reaction of a suitable methoxy-substituted aromatic compound with a derivative of methylsuccinic acid. For instance, the Friedel-Crafts acylation of anisole (B1667542) with methylsuccinic anhydride (B1165640) would lead to a keto-acid intermediate. Subsequent reduction of the keto group and the carboxylic acid would yield the desired product. However, to achieve the 3-methoxyphenyl (B12655295) substitution pattern, a different starting material or a strategy to control the regioselectivity of the acylation would be necessary.

A common method for the reduction of the keto group in such intermediates is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). annamalaiuniversity.ac.inbyjus.commasterorganicchemistry.com These reactions are effective in converting aryl ketones to the corresponding alkanes. annamalaiuniversity.ac.inbyjus.com

A representative multi-step synthesis is outlined below:

Step 1: Alkylation. The sodium salt of diethyl methylmalonate is alkylated with 3-methoxybenzyl chloride to form diethyl 2-(3-methoxybenzyl)-2-methylmalonate.

Step 2: Hydrolysis and Decarboxylation. The resulting diester is then subjected to saponification with a strong base, followed by acidification and heat to promote decarboxylation, yielding 3-(3-methoxyphenyl)propanoic acid.

Step 3: Chain Elongation. The propanoic acid can be converted to its acid chloride and then subjected to an Arndt-Eistert homologation or a similar chain extension method to introduce the additional methylene (B1212753) group, ultimately leading to 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

Key Precursors and Reaction Intermediates

The successful synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid relies on the availability and reactivity of key precursors and the stability of reaction intermediates.

Key Precursors:

| Precursor | Role in Synthesis |

| 3-Methoxyphenylacetonitrile | Provides the 3-methoxyphenyl group and an activated methylene for alkylation. |

| Diethyl methylmalonate | A C3-building block that allows for the introduction of the methyl group and subsequent chain extension. |

| 3-Methoxybenzyl chloride | An electrophile for the alkylation of nucleophilic carbon sources. |

| Methylsuccinic anhydride | A potential acylating agent in a Friedel-Crafts approach. |

Reaction Intermediates:

| Intermediate | Description |

| Diethyl 2-(3-methoxybenzyl)-2-methylmalonate | The product of the initial C-C bond formation via alkylation. |

| 3-(3-Methoxyphenyl)propanoic acid | A key intermediate formed after hydrolysis and decarboxylation. |

| 4-Oxo-4-(3-methoxyphenyl)-3-methylbutanoic acid | A potential keto-acid intermediate in a Friedel-Crafts-based synthesis. |

Modern Advancements in the Synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like 4-(3-Methoxyphenyl)-3-methylbutanoic acid. These approaches often provide greater control over stereochemistry and regiochemistry.

Chemo- and Regioselective Synthetic Strategies

Chemo- and regioselective strategies are crucial for the efficient synthesis of specifically substituted aromatic compounds. youtube.comnih.gov In the context of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, these methods can be employed to control the position of substituents on the phenyl ring and to selectively manipulate functional groups within the molecule.

For instance, modern cross-coupling reactions, such as the Suzuki or Negishi coupling, could be utilized. A plausible route could involve the coupling of a 3-methoxyphenylboronic acid derivative with a suitably functionalized four-carbon chain containing the methyl group. This approach offers high regioselectivity in the formation of the aryl-alkyl bond.

Organocatalysis also presents opportunities for chemo- and regioselective synthesis. For example, an organocatalyzed conjugate addition of a nucleophile to a Michael acceptor derived from 3-methoxycinnamic acid could be envisioned to construct the carbon skeleton with high regiocontrol.

Asymmetric Synthesis Approaches for Chiral Analogs of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

The presence of a stereocenter at the C3 position of 4-(3-Methoxyphenyl)-3-methylbutanoic acid means that chiral analogs can exist. Asymmetric synthesis provides methods to obtain these enantiomerically enriched or pure compounds, which is often crucial for their biological activity.

Homogeneous asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. nih.gov To synthesize chiral 4-(3-Methoxyphenyl)-3-methylbutanoic acid, a suitable unsaturated precursor, such as (E)- or (Z)-4-(3-methoxyphenyl)-3-methylbut-2-enoic acid, would be required.

The hydrogenation of this substrate in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands, can afford the desired product with high enantiomeric excess (ee). nih.govrsc.org

Catalyst Systems for Asymmetric Hydrogenation:

| Catalyst System | Ligand Type | Typical Substrates | Expected Outcome |

| [Rh(COD)2]BF4 / Chiral Diphosphine | BINAP, DuPhos, etc. | α,β-Unsaturated carboxylic acids | High enantioselectivity for the reduction of the C=C double bond. |

| Ir-P,N catalysts | Phosphine-oxazoline ligands | Tetrasubstituted acyclic enones | High diastereo- and enantioselectivity. chemistryviews.org |

| Ru(II) / Ferrocene-based phosphines | Josiphos, Mandyphos, etc. | Substituted acrylic acids | High enantioselectivity (up to 95% ee) has been reported for similar substrates. researchgate.net |

The choice of catalyst and reaction conditions (solvent, temperature, hydrogen pressure) is critical for achieving high enantioselectivity. The development of new and more efficient chiral ligands continues to expand the scope and applicability of asymmetric hydrogenation. nih.gov

Catalyst Development in the Synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

There is no available research detailing the specific catalysts developed or utilized for the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid. While catalytic methods are common for the synthesis of analogous butanoic acid derivatives, including catalytic hydrogenation and various coupling reactions, their direct application to this specific isomer has not been documented in the reviewed literature.

Green Chemistry Principles Applied to the Synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

The application of green chemistry principles to the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is not described in the available scientific literature. Discussions on solvent choice, atom economy, and waste reduction are central to modern synthetic chemistry, but no studies have specifically addressed these metrics for the production of this compound.

Solvent-Free and Aqueous Medium Reactions

No published methods for the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid under solvent-free conditions or in an aqueous medium were found. Research into greener synthetic routes for similar molecules often explores these avenues to reduce reliance on volatile organic compounds, but such studies for the target compound are absent from the current body of scientific literature.

Atom Economy and Waste Minimization Strategies

A critical assessment of atom economy or the implementation of waste minimization strategies for the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid cannot be conducted, as no synthetic routes have been published. Therefore, data required for such analysis, including reaction pathways and yields, is unavailable.

Derivatization and Structural Modification of 4 3 Methoxyphenyl 3 Methylbutanoic Acid

Synthesis of Novel Structural Analogs of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

The synthesis of novel structural analogs from 4-(3-Methoxyphenyl)-3-methylbutanoic acid is a primary area of investigation, focusing on modifications of the carboxylic acid group and the formation of new heterocyclic systems.

Ester and Amide Derivatives

The carboxylic acid moiety of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is a prime target for derivatization to form esters and amides. These derivatives are often synthesized to alter the compound's physicochemical properties.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst. This reaction is a standard method for converting carboxylic acids into their corresponding esters. ontosight.ai

Amide synthesis typically involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to yield the desired amide derivative. This method is highly versatile, allowing for the introduction of a wide range of substituents on the amide nitrogen.

Below is a table of potential ester and amide derivatives synthesized from 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

| Derivative Type | Reagents | Product Name |

| Ester | Methanol, H₂SO₄ | Methyl 4-(3-methoxyphenyl)-3-methylbutanoate |

| Ester | Ethanol (B145695), HCl | Ethyl 4-(3-methoxyphenyl)-3-methylbutanoate |

| Amide | 1. SOCl₂ 2. Ammonia (NH₃) | 4-(3-Methoxyphenyl)-3-methylbutanamide |

| Amide | 1. SOCl₂ 2. Aniline | N-phenyl-4-(3-methoxyphenyl)-3-methylbutanamide |

Heterocyclic Ring Modifications

Modification of the core structure to include heterocyclic rings represents a significant transformation. A common strategy involves the synthesis of pyridazinone derivatives, which are known for their diverse biological activities. mdpi.comosi.lv This synthesis often starts not from the butanoic acid itself, but from a γ-keto acid precursor.

The synthesis of the required precursor, 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid , can be accomplished via a Friedel-Crafts acylation reaction between m-methoxy anisole (B1667542) and methylsuccinic anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. nih.govstackexchange.com

Once the γ-keto acid is obtained, it can undergo cyclization by reacting with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or substituted hydrazines. mdpi.com This condensation reaction forms the six-membered pyridazinone ring, leading to novel heterocyclic analogs.

| Precursor | Reagents for Cyclization | Heterocyclic Product |

| 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid | Hydrazine Hydrate | 6-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone |

| 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid | Phenylhydrazine | 6-(3-Methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydro-3(2H)-pyridazinone |

Functionalization Strategies for 4-(3-Methoxyphenyl)-3-methylbutanoic acid

Electrophilic and Nucleophilic Aromatic Substitution

The methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are dictated by the existing substituents: the methoxy (B1213986) (-OCH₃) group and the alkyl side chain.

Directing Effects : The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The 3-methylbutanoic acid side chain is a weakly activating alkyl group, which is also an ortho, para-director. On the 3-substituted ring, these effects combine to direct incoming electrophiles primarily to the C2, C4, and C6 positions (positions ortho and para to the methoxy group).

Common EAS reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. lumenlearning.com

Halogenation : Using Br₂ with FeBr₃ or Cl₂ with FeCl₃ to introduce a bromine or chlorine atom. lumenlearning.com

Friedel-Crafts Acylation : Using an acyl chloride (RCOCl) with a Lewis acid catalyst like AlCl₃ to introduce an acyl (R-C=O) group. masterorganicchemistry.comlkouniv.ac.in

Conversely, nucleophilic aromatic substitution is generally not feasible for this compound. The methoxyphenyl ring is electron-rich due to the activating substituents, making it resistant to attack by nucleophiles.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-5-methoxyphenyl)-3-methylbutanoic acid and isomers |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-5-methoxyphenyl)-3-methylbutanoic acid and isomers |

| Acylation | Acetyl chloride, AlCl₃ | 4-(2-Acetyl-5-methoxyphenyl)-3-methylbutanoic acid and isomers |

Side Chain Modifications

Modifications to the butanoic acid side chain, other than at the carboxyl group, offer another route for functionalization. These reactions can be more challenging due to the potential for competing reactions on the aromatic ring.

One potential modification is α-halogenation , specifically at the carbon adjacent to the carboxylic acid (the C2 position). The Hell-Volhard-Zelinsky reaction, using reagents like bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), could introduce a bromine atom at this position. This α-bromo acid is a versatile intermediate for further substitutions.

| Reaction Type | Reagents | Potential Product |

| α-Bromination | Br₂, PBr₃ (cat.) | 2-Bromo-4-(3-methoxyphenyl)-3-methylbutanoic acid |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 3 Methoxyphenyl 3 Methylbutanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-(3-Methoxyphenyl)-3-methylbutanoic acid from complex mixtures, such as synthetic reaction products or biological samples. The choice of chromatographic technique depends on the analyte's properties and the analytical objective, whether it is routine quantification, analysis of volatile byproducts, or assessment of stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of 4-(3-Methoxyphenyl)-3-methylbutanoic acid due to its high resolution and applicability to non-volatile compounds. wjpmr.com A reversed-phase (RP-HPLC) method is typically developed for this purpose, capitalizing on the compound's moderate polarity. pensoft.net

Method development involves the systematic optimization of several parameters to achieve adequate separation from impurities and matrix components. A C18 column is a common choice for the stationary phase, offering robust hydrophobic interactions. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.netsielc.com The addition of an acid, like formic acid or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. sielc.com Detection is often performed using a Photo Diode Array (PDA) or a standard UV detector, leveraging the chromophore of the methoxyphenyl group. researchgate.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.netresearchgate.net Validation encompasses testing for specificity, linearity, range, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netresearchgate.net This rigorous validation process demonstrates that the analytical method is suitable for its intended purpose. wjpmr.com

Table 1: Illustrative HPLC Method Parameters for 4-(3-Methoxyphenyl)-3-methylbutanoic acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention of the analyte. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) | Elutes the compound from the column. Acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times and optimal separation. |

| Detection | UV at 274 nm | The methoxyphenyl group provides strong UV absorbance for detection. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid by Gas Chromatography (GC) is challenging due to its carboxylic acid functional group, which makes the molecule non-volatile and prone to thermal degradation. To overcome this, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester. osti.gov A common approach is esterification with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester.

The resulting volatile derivative can then be analyzed using a GC system, often coupled with a Mass Spectrometer (GC-MS). mdpi.com Separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 type column. The GC-MS approach not only separates the derivative from other volatile components but also provides mass spectral data that can confirm its identity based on the characteristic fragmentation pattern. ojp.gov

The structure of 4-(3-Methoxyphenyl)-3-methylbutanoic acid contains a stereocenter at the third carbon atom, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, assessing the enantiomeric purity is critical. HPLC using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.govbgb-analytik.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used and have demonstrated broad applicability for separating various classes of chiral compounds, including acidic ones. nih.govmdpi.com The mobile phase in chiral chromatography is often a non-polar solvent system, such as a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol, sometimes with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The ability to separate and quantify the individual enantiomers is essential for controlling the stereochemical quality of the compound.

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides stereospecific interactions to differentiate enantiomers. |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid | Normal-phase elution with an acidic additive to ensure good peak shape for the acidic analyte. |

| Flow Rate | 0.8 mL/min | Optimized for achieving baseline resolution of the enantiomeric peaks. |

| Detection | UV at 274 nm | Standard detection method for aromatic compounds. |

| Column Temp. | 25 °C | Temperature control is critical for reproducible chiral separations. |

Advanced Spectroscopic Characterization

While chromatography separates components, spectroscopy provides detailed structural information. For a molecule like 4-(3-Methoxyphenyl)-3-methylbutanoic acid and its potential metabolites, the combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy offers an unparalleled depth of characterization.

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolomics and the identification of drug metabolites. nih.govnih.gov Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. osti.govnih.gov This significantly narrows down the number of possible chemical formulas for an unknown peak detected in a biological sample. osti.gov

In a typical metabolite identification workflow, a biological sample (e.g., plasma, urine) is analyzed by LC-HRMS. The resulting data is screened for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations. For 4-(3-Methoxyphenyl)-3-methylbutanoic acid, these may include O-demethylation, hydroxylation on the aromatic ring, or conjugation with glucuronic acid. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural clues that help confirm the identity of the metabolite. nih.gov

Table 3: Potential Metabolites of 4-(3-Methoxyphenyl)-3-methylbutanoic acid and Their Theoretical Masses

| Metabolite | Transformation | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|---|

| Parent Compound | - | C₁₂H₁₆O₃ | 209.1172 |

| O-Demethylated Metabolite | O-Demethylation | C₁₁H₁₄O₃ | 195.0994 |

| Hydroxylated Metabolite | Aromatic Hydroxylation | C₁₂H₁₆O₄ | 225.1121 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of organic molecules. hyphadiscovery.com While HRMS can provide elemental composition and fragmentation data, NMR provides precise information about the atomic connectivity and the 3D structure of a molecule. researchgate.net

A standard set of NMR experiments is used for structural elucidation. hyphadiscovery.com The one-dimensional (1D) ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum shows the number of unique carbon atoms. Two-dimensional (2D) NMR experiments are essential for piecing together the full structure. For instance, the Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically on adjacent carbons). The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly with the carbons they are attached to, and the Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range correlations between protons and carbons (over two to three bonds). wesleyan.edumdpi.com This suite of experiments is indispensable for confirming the structure of 4-(3-Methoxyphenyl)-3-methylbutanoic acid and, crucially, for determining the exact structure of its metabolites, such as pinpointing the specific position of a hydroxyl group added to the phenyl ring—a task that can be ambiguous with MS data alone. hyphadiscovery.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Methoxyphenyl)-3-methylbutanoic acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~178.0 |

| Phenyl C-1' | - | ~159.8 |

| Phenyl C-2' | ~6.8 (d, 1H) | ~111.5 |

| Phenyl C-3' | - | ~140.0 |

| Phenyl C-4' | ~7.2 (t, 1H) | ~129.5 |

| Phenyl C-5' | ~6.7 (d, 1H) | ~120.0 |

| Phenyl C-6' | ~6.7 (s, 1H) | ~114.0 |

| Methoxy (B1213986) (-OCH₃) | ~3.8 (s, 3H) | ~55.2 |

| Butanoic C-4 (-CH₂) | ~2.7 (m, 2H) | ~45.0 |

| Butanoic C-3 (-CH) | ~2.5 (m, 1H) | ~35.0 |

| Butanoic C-2 (-CH₂) | ~2.3 (m, 2H) | ~42.0 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint based on the molecule's structure. rsc.orgias.ac.in

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying the characteristic functional groups within 4-(3-Methoxyphenyl)-3-methylbutanoic acid. The analysis of its IR spectrum is expected to reveal several key absorption bands. The most prominent of these would be the stretching vibrations of the carboxyl group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer, formed through hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The presence of the methoxy group (-OCH₃) on the phenyl ring would likely be identified by its characteristic C-O stretching bands. The aromatic C-O stretching is expected to appear in the 1200-1275 cm⁻¹ region, while the aliphatic C-O stretch from the methyl group would be observed around 1000-1075 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹.

Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of a molecule, provides complementary information to IR spectroscopy. hp.gov.in For 4-(3-Methoxyphenyl)-3-methylbutanoic acid, Raman spectroscopy would be particularly useful for identifying the non-polar bonds and the aromatic ring structure. The symmetric stretching of the aromatic ring is expected to produce a strong signal in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. The C-H stretching of the aromatic ring would also be visible. While the O-H stretch of the carboxylic acid is typically weak in Raman spectra, the C=O stretch will be present, though often weaker than in the IR spectrum.

A summary of the expected vibrational modes for 4-(3-Methoxyphenyl)-3-methylbutanoic acid is presented in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak/Not observed | Strong/Weak |

| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium/Strong |

| C-H stretch (Aliphatic) | 2850-2970 | 2850-2970 | Strong/Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | 1700-1725 | Strong/Medium |

| C=C stretch (Aromatic ring) | 1450-1610 | 1450-1610 | Medium/Strong |

| C-O stretch (Aromatic-ether) | 1200-1275 | Present | Strong/Medium |

| C-O stretch (Carboxylic acid) | 1210-1320 | Present | Strong/Weak |

| O-H bend (Carboxylic acid) | 1395-1440 | Present | Medium/Weak |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex samples. For 4-(3-Methoxyphenyl)-3-methylbutanoic acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful approaches for its sensitive and selective quantification.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid in various biological and environmental matrices. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of carboxylic acids like 4-(3-Methoxyphenyl)-3-methylbutanoic acid, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed to enhance chromatographic retention and ionization efficiency. researchgate.netnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group. nih.gov

The LC-MS/MS analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. eurl-pesticides.eu For the 3-NPH derivative of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, the precursor ion would be the [M+H]⁺ or [M-H]⁻ ion of the derivatized molecule. Collision-induced dissociation (CID) of the precursor ion would generate specific product ions that are characteristic of the molecule's structure.

A hypothetical LC-MS/MS method for the analysis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is outlined in the table below.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized gradient from low to high percentage of organic phase (B) |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on derivatization |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier), Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier) |

Metabolite profiling studies aim to identify and quantify the metabolic products of a compound. In the context of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, LC-MS/MS can be used to screen for potential metabolites in biological samples. Common metabolic transformations for a compound with this structure could include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, or further oxidation of the carboxylic acid side chain. These modifications would result in metabolites with different masses, which can be detected and tentatively identified by LC-MS/MS.

GC-MS for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov Due to the low volatility of carboxylic acids, 4-(3-Methoxyphenyl)-3-methylbutanoic acid requires a derivatization step to increase its volatility and thermal stability for GC-MS analysis. colostate.edu

A common and effective derivatization method for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. usherbrooke.carestek.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. restek.com The resulting TMS ester is much more volatile and less polar, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

A proposed GC-MS method for the analysis of the TMS derivative of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is detailed in the table below.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating at 60-80°C for 30-60 minutes |

| GC System | Gas chromatograph with a capillary column |

| Column | Non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280°C |

| Oven Temperature Program | Initial temperature of 100-150°C, followed by a ramp to 280-300°C |

| MS System | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

The mass spectrum of the TMS derivative of 4-(3-Methoxyphenyl)-3-methylbutanoic acid would be expected to show a molecular ion peak corresponding to the mass of the derivatized compound, as well as characteristic fragment ions resulting from the loss of methyl groups, the TMS group, and cleavage of the butanoic acid side chain.

Theoretical and Computational Studies on 4 3 Methoxyphenyl 3 Methylbutanoic Acid

Molecular Modeling and Conformational Analysis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

Molecular modeling is a fundamental approach to understanding the three-dimensional structure of a molecule and its dynamic behavior. For a flexible molecule such as 4-(3-Methoxyphenyl)-3-methylbutanoic acid, which possesses several rotatable bonds, conformational analysis is key to identifying the most stable spatial arrangements (conformers) and understanding their relative energies.

Energy Minimization and Conformational Sampling

Energy minimization is a computational process used to find the arrangement of atoms that corresponds to a local or global energy minimum. This process is crucial for refining molecular structures and identifying stable conformers. Conformational sampling involves exploring the potential energy surface of the molecule to identify all low-energy conformations.

A systematic conformational search for 4-(3-Methoxyphenyl)-3-methylbutanoic acid would involve the rotation of its key single bonds, such as the C-C bonds in the butanoic acid chain and the C-C bond connecting the phenyl ring to the aliphatic chain. For each generated conformation, an energy minimization calculation would be performed to relax the structure to its nearest local energy minimum. The resulting conformers would then be ranked based on their relative energies to determine their Boltzmann populations at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of 4-(3-Methoxyphenyl)-3-methylbutanoic acid and Their Relative Energies

| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 0.50 |

| 3 | 180 | 60 | 1.20 |

| 4 | 180 | -60 | 1.25 |

| 5 | 60 | 60 | 2.50 |

This table presents a hypothetical outcome of a conformational analysis, illustrating how different spatial arrangements would be quantified in terms of their relative stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the conformational flexibility and intermolecular interactions of a molecule in a simulated environment, such as in a solvent. An MD simulation of 4-(3-Methoxyphenyl)-3-methylbutanoic acid would involve placing the molecule in a simulation box, typically filled with water molecules, and solving Newton's equations of motion for all atoms in the system over a specific period.

These simulations can reveal how the molecule explores its conformational space over time, the stability of different conformers, and how it interacts with its surroundings. Key parameters that would be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize interactions with solvent molecules.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. These methods are invaluable for understanding chemical reactivity and predicting spectroscopic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 4-(3-Methoxyphenyl)-3-methylbutanoic acid, DFT calculations would be employed to determine a range of electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other reactivity descriptors that can be calculated include electronegativity, chemical hardness, and the electrophilicity index. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of 4-(3-Methoxyphenyl)-3-methylbutanoic acid from DFT Calculations

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

This table provides representative values for electronic properties that would be obtained from DFT calculations, offering insights into the molecule's reactivity.

Prediction of Spectroscopic Parameters

Quantum chemical methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 4-(3-Methoxyphenyl)-3-methylbutanoic acid, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be performed.

Theoretical vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be used to assign the vibrational modes observed in experimental spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are invaluable for the interpretation of experimental NMR spectra and for confirming the connectivity and chemical environment of atoms within the molecule.

In Silico Prediction of Biological Interactions

In silico methods are computational techniques used to predict the biological activity of a molecule by simulating its interaction with potential biological targets, such as proteins and enzymes. These methods are a crucial first step in the drug discovery process.

For 4-(3-Methoxyphenyl)-3-methylbutanoic acid, a variety of in silico approaches could be employed. Ligand-based methods would involve comparing its structural and physicochemical properties to those of known active compounds to predict its potential biological activities. Structure-based methods, such as molecular docking, would involve computationally "placing" the molecule into the binding site of a specific protein target to predict its binding affinity and mode of interaction.

Potential protein targets for docking studies would be selected based on the structural similarity of 4-(3-Methoxyphenyl)-3-methylbutanoic acid to known ligands of specific receptors or enzymes. The results of these docking simulations would provide insights into the potential therapeutic applications of the compound by identifying its most likely biological targets.

Based on the conducted research, no specific theoretical, computational, or molecular docking studies focusing solely on the chemical compound 4-(3-Methoxyphenyl)-3-methylbutanoic acid were found. The scientific literature available through the search pertains to other related but distinct molecules containing methoxyphenyl or methylbutanoic acid moieties.

Therefore, it is not possible to provide an article on the theoretical and computational studies, including molecular docking and pharmacophore modeling, for 4-(3-Methoxyphenyl)-3-methylbutanoic acid as requested in the prompt. Further research would be required if and when such studies are published.

Preclinical and Mechanistic Investigations of 4 3 Methoxyphenyl 3 Methylbutanoic Acid Biological Activities

In Vitro Studies on Cellular and Molecular Targets

Initial investigations into the biological activity of 4-(3-Methoxyphenyl)-3-methylbutanoic acid have identified it as a potential modulator of the sphingosine-1-phosphate (S1P) signaling pathway. A patent has disclosed the evaluation of this compound for S1P receptor agonist activity, which was assessed by monitoring the production of intracellular cyclic AMP (cAMP). nih.gov S1P receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a multitude of physiological processes, including immune cell trafficking, vascular development, and cellular proliferation. nih.govpnas.org

Enzyme Inhibition/Activation Kinetics and Mechanisms

While 4-(3-Methoxyphenyl)-3-methylbutanoic acid is primarily investigated for its receptor-mediated activities, its role as an S1P receptor agonist means it initiates a cascade of intracellular signaling events that involve the activation of various enzymes. S1P receptors couple to different G proteins, such as Gαi, Gαq/11, and Gα12/13, leading to the activation of downstream enzymatic pathways. mdpi.com

S1P receptor agonists can indirectly influence the activity of enzymes such as:

Sphingosine Kinases (SphK): The enzymes responsible for the synthesis of S1P. Modulators of S1P receptors can influence the feedback loops that regulate SphK activity. patsnap.com

Extracellular signal-regulated kinases (ERK): Activation of S1P receptors, particularly S1P4, is known to trigger the ERK mitogen-activated protein kinase (MAPK) pathway. nih.gov

Phospholipase C (PLC): Another key enzyme in the downstream signaling of S1P receptors, its activation leads to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn modulate intracellular calcium levels and protein kinase C activity. nih.gov

The kinetic details of how 4-(3-Methoxyphenyl)-3-methylbutanoic acid specifically modulates these enzymes are not yet publicly available. However, as an S1P receptor agonist, its mechanism of action is centered on receptor binding and subsequent signal transduction rather than direct enzyme inhibition or activation.

Receptor Binding and Activation Profiling

The primary molecular targets of 4-(3-Methoxyphenyl)-3-methylbutanoic acid are the sphingosine-1-phosphate receptors (S1PRs). There are five known subtypes of S1P receptors (S1P1-5), and they are expressed in various tissues, mediating distinct and sometimes overlapping cellular responses. nih.gov The patent literature suggests that 4-(3-Methoxyphenyl)-3-methylbutanoic acid functions as an agonist at one or more of these receptor subtypes. nih.gov

Agonist binding to S1P receptors initiates a conformational change in the receptor, leading to the activation of intracellular G proteins and the subsequent signaling cascades. youtube.com The selectivity profile of 4-(3-Methoxyphenyl)-3-methylbutanoic acid for the different S1P receptor subtypes has not been detailed in available resources. The specific binding affinity (Kd) and potency (EC50) for each receptor subtype are critical parameters that would define its therapeutic potential and potential side effects. For instance, S1P1 receptor agonism is crucial for regulating lymphocyte trafficking, a mechanism exploited in the treatment of autoimmune diseases like multiple sclerosis. clevelandclinic.org

| S1P Receptor Subtype | Primary Function and Therapeutic Relevance |

| S1P1 | Regulates lymphocyte egress from lymph nodes, endothelial cell barrier function, and vascular development. A major target for immunomodulatory drugs. clevelandclinic.org |

| S1P2 | Involved in the regulation of cell migration and has been implicated in fibrosis and cancer. |

| S1P3 | Plays a role in cardiac function, vascular permeability, and inflammation. |

| S1P4 | Primarily expressed in hematopoietic and lymphoid tissues and is involved in immune cell function. nih.gov |

| S1P5 | Found predominantly in the central nervous system, particularly on oligodendrocytes, and is implicated in myelination and neuroprotection. mdpi.com |

Cellular Pathway Modulation in Specific Cell Lines

As an S1P receptor agonist, 4-(3-Methoxyphenyl)-3-methylbutanoic acid is expected to modulate several key cellular pathways. The specific pathways affected would depend on the S1P receptor subtype(s) it activates and the cell line being studied.

General cellular pathways modulated by S1P receptor agonists include:

Immune Cell Trafficking: S1P1 receptor agonists are well-known for their ability to cause the internalization of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes. clevelandclinic.orgnih.gov This is a key mechanism for the treatment of autoimmune diseases.

Cell Survival and Proliferation: The S1P signaling pathway is known to play a significant role in promoting cell survival and proliferation in various cell types, including cancer cells. researchgate.net

Inflammatory Responses: S1P signaling can modulate the production of inflammatory mediators and the recruitment of immune cells to sites of inflammation. nih.gov

Endothelial Barrier Function: S1P signaling, particularly through S1P1, is critical for maintaining the integrity of the vascular endothelium. youtube.com

| Cellular Pathway | Mediating S1P Receptor(s) | General Effect of Agonism |

| Lymphocyte Trafficking | S1P1 | Inhibition of lymphocyte egress from lymph nodes. clevelandclinic.org |

| Cell Proliferation and Survival | S1P1, S1P2, S1P3 | Generally pro-proliferative and anti-apoptotic. researchgate.net |

| Inflammation | S1P1, S1P3, S1P4 | Modulation of cytokine release and immune cell recruitment. nih.gov |

| Endothelial Barrier Integrity | S1P1 | Enhancement of barrier function. youtube.com |

Gene Expression and Proteomic Alterations

The activation of S1P receptors by agonists like 4-(3-Methoxyphenyl)-3-methylbutanoic acid can lead to downstream changes in gene expression and the proteome of target cells. These alterations are the result of the activation of various transcription factors and signaling pathways.

For example, the S1P receptor agonist siponimod (B560413) has been shown to increase the expression of the NR4A family of nuclear receptors, specifically NR4A1 and NR4A2, in a microglial cell line. mdpi.com These genes are known to have anti-inflammatory properties. S1P signaling has also been shown to influence the expression of genes related to apoptosis and cell proliferation in leukemia cells. nih.gov Furthermore, S1P receptor activation can lead to the expression of genes involved in tissue repair and regeneration. mdpi.com

Detailed studies on the specific gene expression and proteomic changes induced by 4-(3-Methoxyphenyl)-3-methylbutanoic acid are not yet available.

Structure-Activity Relationship (SAR) Studies of 4-(3-Methoxyphenyl)-3-methylbutanoic acid Analogs

While specific SAR studies for 4-(3-Methoxyphenyl)-3-methylbutanoic acid are not publicly documented, general SAR principles for S1P receptor agonists have been established through the development of numerous compounds targeting this receptor family. nih.govnih.gov

Elucidation of Key Pharmacophoric Features

The general pharmacophore for many S1P receptor agonists consists of a polar head group that mimics the phosphate (B84403) of sphingosine, a central core, and a lipophilic tail.

Polar Head Group: This is often a carboxylic acid, a phosphonate, or an amino alcohol, which interacts with key residues in the binding pocket of the S1P receptors. The carboxylic acid moiety of 4-(3-Methoxyphenyl)-3-methylbutanoic acid likely serves as this polar head group.

Lipophilic Tail: This portion of the molecule typically consists of an alkyl or aryl group that occupies a hydrophobic pocket within the receptor. The methoxyphenyl group in 4-(3-Methoxyphenyl)-3-methylbutanoic acid would fulfill this role.

Structure-activity relationship studies on other series of S1P agonists have shown that modifications to the lipophilic tail and the linker region can significantly impact potency and selectivity for the different S1P receptor subtypes. nih.govnih.gov For instance, the substitution pattern on the aromatic ring of the lipophilic tail can influence the compound's selectivity for S1P1 versus other subtypes.

Correlation of Structural Modifications with Mechanistic Responses

The investigation into the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to elucidate how specific structural features of a molecule influence its biological activity. By systematically modifying a lead compound's chemical structure, researchers can identify key pharmacophores and auxophoric groups that govern the molecule's interaction with its biological target, thereby affecting its mechanistic response. Such modifications can include altering substituent groups on aromatic rings, changing alkyl chain lengths, or introducing chiral centers. These changes can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

For instance, modifications to aromatic ring substituents can alter electronic properties and steric interactions within a receptor's binding pocket. The position and nature of a substituent, such as the methoxy (B1213986) group in 4-(3-Methoxyphenyl)-3-methylbutanoic acid, can be critical. Shifting the methoxy group to the ortho- or para- positions, or replacing it with other functional groups (e.g., hydroxyl, halogen, or alkyl groups), could lead to significant changes in biological activity. Similarly, modifications to the butanoic acid side chain, such as altering the methyl group's position or stereochemistry, could influence how the molecule is recognized by its target and affect its downstream mechanistic cascade.

Despite the importance of such studies, a review of available scientific literature reveals no specific research detailing the correlation of structural modifications of 4-(3-Methoxyphenyl)-3-methylbutanoic acid with its mechanistic responses. While general principles of SAR are well-established for various classes of compounds, dedicated studies on this specific molecule and its derivatives are not publicly documented. researchgate.netmdpi.commdpi.comnih.gov

In Vitro and Ex Vivo Metabolism Studies of 4-(3-Methoxyphenyl)-3-methylbutanoic acid

In vitro and ex vivo metabolism studies are crucial in drug discovery for predicting a compound's metabolic fate in a living organism. These studies help identify potential metabolic liabilities, predict pharmacokinetic parameters like clearance, and understand potential drug-drug interactions.

Hepatic Microsomal and S9 Fraction Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes. This is commonly assessed in vitro using subcellular fractions from the liver, the primary site of drug metabolism. wuxiapptec.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. nih.gov Assays using microsomes are effective for evaluating a compound's susceptibility to oxidative metabolism. iqvia.com

S9 Fraction : This fraction is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomes and the cytosol. nih.goveurekaselect.comresearchgate.net Consequently, the S9 fraction contains a broader range of enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, offering a more comprehensive view of metabolic stability. creative-bioarray.com

In a typical assay, the test compound is incubated with either microsomes or the S9 fraction along with necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs). The disappearance of the parent compound over time is measured, usually by LC-MS/MS, to calculate parameters like half-life (t½) and intrinsic clearance (CLint).

No specific experimental data on the metabolic stability of 4-(3-Methoxyphenyl)-3-methylbutanoic acid in either hepatic microsomal or S9 fraction assays have been reported in the peer-reviewed scientific literature.

Identification of Major Metabolites via High-Resolution Analytical Techniques

Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the potential for active or toxic byproducts. High-resolution analytical techniques are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the primary tool used. It allows for the separation of metabolites from the parent drug and each other, followed by the determination of their exact mass, which aids in predicting their elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique used to elucidate the precise chemical structure of metabolites, often after isolation. nih.govmdpi.comfrontiersin.orgmdpi.compsu.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments can pinpoint where on the parent molecule the metabolic modification has occurred. nih.gov

Common metabolic transformations for a molecule like 4-(3-Methoxyphenyl)-3-methylbutanoic acid could theoretically include O-demethylation of the methoxy group, hydroxylation of the aromatic ring or alkyl chain, and conjugation of the carboxylic acid group (e.g., glucuronidation). However, no studies have been published that specifically identify the major metabolites of 4-(3-Methoxyphenyl)-3-methylbutanoic acid using these or other analytical methods.

Enzymatic Pathways Involved in Biotransformation

Biotransformation is the process by which the body chemically alters xenobiotics, typically rendering them more water-soluble for easier excretion. This process is generally divided into two phases. nih.gov

Phase I Reactions : These introduce or expose functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism. rsc.orgnih.govmdpi.com For a compound containing a methoxy group, a common CYP-mediated reaction is O-demethylation. nih.govnih.gov Aromatic rings and alkyl chains are also common sites for CYP-mediated hydroxylation. researchgate.net

Phase II Reactions : These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (B86663) (by sulfotransferases, SULTs), or amino acids. nih.gov The carboxylic acid moiety of 4-(3-Methoxyphenyl)-3-methylbutanoic acid would be a likely site for Phase II conjugation reactions.

While these pathways represent the most probable routes for the biotransformation of 4-(3-Methoxyphenyl)-3-methylbutanoic acid based on its chemical structure, the specific enzymatic pathways and the particular CYP or UGT isoforms involved have not been experimentally determined or reported in the scientific literature. dshs-koeln.debioivt.com

Mechanistic Studies in Preclinical Animal Models (Strictly without clinical outcomes)

Preclinical animal models are essential for studying a compound's mechanism of action and its effects on a whole, living biological system before human trials. These studies focus on the interaction of the compound with its molecular target and the resulting physiological and biochemical changes, distinct from evaluating clinical efficacy.

Pharmacodynamic Marker Evaluation in Animal Tissues

Pharmacodynamic (PD) markers are measurable biological indicators that show a drug has had its intended effect on the body. Evaluating these markers in animal tissues (e.g., blood, plasma, or target organs) provides direct evidence of a compound's biological activity and target engagement. PD markers can be changes in the concentration of an endogenous substance, the activity of an enzyme, or the expression of a specific gene or protein.

For a novel compound like 4-(3-Methoxyphenyl)-3-methylbutanoic acid, a preclinical PD study would first require the identification of its biological target. Following administration of the compound to an animal model, relevant tissues would be collected and analyzed to measure changes in a pre-defined biomarker that is mechanistically linked to the target's activity. This confirms that the compound is reaching its target in a biologically active concentration and exerting a downstream effect.

A search of the scientific literature did not yield any studies on the evaluation of pharmacodynamic markers for 4-(3-Methoxyphenyl)-3-methylbutanoic acid in any preclinical animal models.

Investigation of Cellular and Tissue-Level Responses

Information regarding the specific cellular and tissue-level responses to 4-(3-Methoxyphenyl)-3-methylbutanoic acid is currently limited. A patent has indicated that the compound was slated for evaluation of its S1P receptor agonist activity. This evaluation was designed to monitor the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) in Chinese Hamster Ovary (CHO) cells engineered to express human S1P receptor subtypes 1 (S1P1) and 5 (S1P5). However, the results and specific data from these investigations have not been published.

The patent further suggests a potential therapeutic application in neurodegenerative diseases, based on the known high expression of the S1P5 receptor in oligodendrocytes, the myelin-producing cells of the central nervous system. Additionally, the high expression of S1P5 receptors on natural killer (NK) cells was noted, implying a possible role in immunomodulation.

At present, there is a lack of published, peer-reviewed research articles that provide specific data on the cellular and tissue-level effects of 4-(3-Methoxyphenyl)-3-methylbutanoic acid. Consequently, detailed research findings and data tables on its biological activities cannot be provided. The scientific community awaits further research to elucidate the precise mechanisms of action and the full pharmacological profile of this compound.

4 3 Methoxyphenyl 3 Methylbutanoic Acid As a Key Synthetic Intermediate

Utilization in Complex Organic Synthesis

The strategic importance of 4-(3-Methoxyphenyl)-3-methylbutanoic acid lies in its function as a precursor in multi-step synthetic sequences. Its carboxylic acid group allows for a variety of chemical transformations, while the substituted phenyl ring provides a scaffold for further molecular elaboration.

Research has demonstrated the crucial role of 4-(3-Methoxyphenyl)-3-methylbutanoic acid as a starting material in the synthesis of advanced pharmaceutical intermediates. A notable example is its use in the preparation of novel dihydronaphthalene derivatives. google.com These derivatives have been investigated for their potential as agonists of the sphingosine-1-phosphate receptor 5 (S1P5), a target of interest for the treatment of various diseases. google.com

Table 1: Key Intermediates in the Synthesis of Dihydronaphthalene Derivatives

| Intermediate Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 4-(3-Methoxyphenyl)-3-methylbutanoic acid | 54961-40-9 | C12H16O3 | Starting Material |

| 4-(3-Methoxyphenyl)-3-methylbutanoyl chloride | Not Available | C12H15ClO2 | Activated Intermediate |

While 4-(3-Methoxyphenyl)-3-methylbutanoic acid is a valuable tool in synthetic chemistry, its application as a building block in the total synthesis of natural products is not extensively documented in publicly available scientific literature.

Role in Novel Chemical Entity Development

The development of novel chemical entities (NCEs) is a cornerstone of drug discovery. 4-(3-Methoxyphenyl)-3-methylbutanoic acid serves as a foundational element in the creation of such entities, providing a reliable starting point for the exploration of new chemical space.

The dihydronaphthalene derivatives synthesized from 4-(3-Methoxyphenyl)-3-methylbutanoic acid can be considered lead compounds in the context of drug discovery. google.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The synthesis of these dihydronaphthalene derivatives demonstrates the utility of the parent butanoic acid in generating molecules with specific biological activity, in this case, S1P5 receptor agonism. google.com The core structure provided by the butanoic acid is essential for achieving the desired pharmacological profile of the resulting lead compounds.

The structural framework of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is amenable to chemical diversification, a key strategy in medicinal chemistry for generating libraries of related compounds. While specific large-scale library generation using this exact compound is not detailed in the available literature, the synthetic route established for the dihydronaphthalene derivatives allows for such possibilities. google.com

Strategies for diversification could include:

Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring can be replaced with other substituents (e.g., halogens, alkyl groups, nitro groups) to explore structure-activity relationships (SAR).

Alteration of the Butanoic Acid Chain: The methyl group on the aliphatic chain could be varied to explore the impact of steric bulk on biological activity.

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into a wide range of functional groups, such as esters, amides, or ketones, to generate a library of compounds with diverse physicochemical properties.

This potential for diversification makes 4-(3-Methoxyphenyl)-3-methylbutanoic acid a valuable scaffold for generating focused chemical libraries aimed at specific biological targets.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-(3-Methoxyphenyl)-3-methylbutanoic acid |

| 4-(3-Methoxyphenyl)-3-methylbutanoyl chloride |

| Benzyl bromide |

| Potassium carbonate |

Future Research Directions and Translational Potential for 4 3 Methoxyphenyl 3 Methylbutanoic Acid

Emerging Synthetic Methodologies for 4-(3-Methoxyphenyl)-3-methylbutanoic acid

While specific methods for the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid have not been detailed in published literature, several modern synthetic strategies for carboxylic acids could be adapted for its efficient and selective production. libretexts.org Traditional methods for carboxylic acid synthesis often involve the oxidation of corresponding aldehydes or primary alcohols, or the hydrolysis of nitriles and esters. libretexts.org However, emerging methodologies offer improvements in terms of efficiency, selectivity, and environmental impact.

For instance, metal-free catalysis using carbocatalysts like sulfonic acid functionalized reduced graphene oxide has shown promise for the oxidation of aldehydes to carboxylic acids under greener conditions, utilizing hydrogen peroxide as the oxidant. nih.gov Furthermore, microwave-assisted organic synthesis represents a significant advancement, often leading to drastically reduced reaction times and improved yields. mdpi.com These techniques could be explored for the synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

Below is a comparative table of potential synthetic approaches that could be investigated for the production of 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

| Synthetic Approach | Potential Starting Materials | Key Features | Potential Advantages |

| Oxidation | 4-(3-methoxyphenyl)-3-methylbutan-1-ol or 4-(3-methoxyphenyl)-3-methylbutanal | Use of modern, selective oxidizing agents. | High potential for good yields. |

| Hydrolysis | Methyl 4-(3-methoxyphenyl)-3-methylbutanoate | Acid or base-catalyzed hydrolysis. | Can be a high-yielding final step. |

| Carbon Dioxide Fixation | A suitable organometallic precursor derived from a halogenated 3-methyl-4-(3-methoxyphenyl)butane derivative | Direct incorporation of CO2. | Utilizes a renewable C1 source. |

| Biocatalysis | A suitable precursor amenable to enzymatic transformation | Use of enzymes for selective synthesis. | High selectivity and mild reaction conditions. chemistryjournals.net |

It is important to note that the feasibility and optimization of these routes for the specific target compound would require dedicated experimental investigation.

Advanced Mechanistic Characterization of Biological Interactions

Currently, there is no publicly available data on the biological activities or interactions of 4-(3-Methoxyphenyl)-3-methylbutanoic acid. Therefore, no mechanistic characterizations can be discussed.

Future research would first need to involve screening this compound against a variety of biological targets to identify any potential activity. Should any interactions be discovered, a suite of advanced techniques could be employed to elucidate the mechanism of action. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level details of the binding interface between the compound and its biological target. nih.gov Computational methods like molecular dynamics simulations can offer insights into the dynamic nature of these interactions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research and development. nih.govnih.gov These technologies can be applied to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the drug discovery process. news-medical.netacs.org For a compound with no existing biological data like 4-(3-Methoxyphenyl)-3-methylbutanoic acid, AI and ML could be particularly valuable.

Predict Potential Biological Targets: By comparing its structure to libraries of known active compounds, ML models could suggest potential protein targets.

Optimize Molecular Properties: If a biological activity is identified, AI could suggest structural modifications to enhance potency or improve pharmacokinetic profiles.

Plan Efficient Syntheses: AI tools are being developed to devise novel and efficient synthetic routes for complex molecules. acs.org

The table below outlines some AI/ML tools and their potential applications in the prospective study of 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

| AI/ML Tool | Potential Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity based on chemical structure. | Identification of potential therapeutic areas. nih.gov |

| Generative Adversarial Networks (GANs) | Design novel analogs with improved properties. | A library of optimized derivative compounds. nih.gov |

| Retrosynthesis Prediction Algorithms | Propose novel and efficient synthetic pathways. | Time and resource savings in chemical synthesis. |

| Natural Language Processing (NLP) | Mine existing scientific literature for related compounds and targets. | Uncover indirect connections and formulate new hypotheses. nih.gov |

Sustainable and Scalable Production Methodologies for Research Purposes

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. qualitas1998.net For the future production of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, particularly for research purposes, sustainable and scalable methodologies would be highly desirable.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. chemistryjournals.netresearchgate.net Enzymes operate under mild conditions, are highly selective, and are biodegradable. chemistryjournals.net The development of a biocatalytic route to 4-(3-Methoxyphenyl)-3-methylbutanoic acid could offer significant advantages in terms of sustainability.

The use of renewable resources as starting materials is another cornerstone of sustainable chemical production. oup.comnih.gov Research could focus on identifying biosynthetic pathways that could be engineered to produce the target molecule or a close precursor from simple feedstocks like glucose. oup.com

Key aspects of sustainable production to be considered for this compound are summarized in the following table.

| Sustainability Aspect | Potential Approach | Benefit |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. | Reduction of chemical waste. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways from microbial sources. | Reduced reliance on petrochemicals. nih.gov |

| Green Solvents | Utilizing water or other environmentally benign solvents in the synthesis. | Minimized environmental pollution. |

| Energy Efficiency | Employing energy-efficient synthetic methods like microwave-assisted synthesis or flow chemistry. | Lower energy consumption and carbon footprint. |

The exploration of these sustainable and scalable methodologies would be a crucial step in enabling further research into the properties and potential applications of 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Methoxyphenyl)-3-methylbutanoic acid, and how can reaction conditions be adjusted to maximize yield and purity?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, a methoxyphenyl Grignard reagent can react with a substituted butanoic acid derivative. Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures enhances purity (>98%) .

- Yield improvement : Stepwise addition of reagents and inert atmosphere (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How does the structural configuration of 4-(3-Methoxyphenyl)-3-methylbutanoic acid influence its reactivity and interaction with biological targets?

Methodological Answer: The compound’s bioactivity arises from its 3-methoxy group (electron-donating) and branched methyl group (steric effects). Key interactions include:

- Hydrogen bonding : The carboxylic acid group binds to enzymatic active sites (e.g., cyclooxygenase-2) .

- Hydrophobic interactions : The methoxyphenyl moiety anchors the compound in lipid-rich regions of proteins .

- Steric hindrance : The 3-methyl group reduces rotational freedom, stabilizing binding conformations .

Experimental validation: Use X-ray crystallography or NMR titration to map binding sites .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm; methyl group at δ 1.2–1.4 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

- Melting point analysis : Sharp melting ranges (e.g., 120–122°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, and how does stereochemistry affect its biological activity?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .

- Enzymatic deracemization : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% enantiomeric excess .

- Biological impact : (R)-enantiomers show higher affinity for GABA receptors, while (S)-forms exhibit anti-inflammatory activity . Validate via circular dichroism (CD) and in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on this compound’s pharmacological profile?

Methodological Answer:

-

Analog synthesis : Replace the methoxy group with halogens (Cl, F) or alkyl chains to test electronic/steric effects .

-

Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or antimicrobial disk diffusion assays .

-

Key findings :

Analog Substituent Bioactivity 4-(4-Cl-phenyl) derivative Chlorine at para Enhanced COX-2 inhibition 3-Methoxy removed No methoxy group 50% loss in antioxidant activity

Q. What experimental approaches can address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and control batches of compounds .

- Data normalization : Express activities as % inhibition relative to positive controls (e.g., aspirin for anti-inflammatory assays) .

- Meta-analysis : Cross-reference results with PubChem BioAssay data to identify outliers due to impurity or solvent effects .

Q. How can in vitro metabolic stability assays be optimized to predict the pharmacokinetic behavior of this compound?

Methodological Answer:

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) .

- LC-MS quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated products) .

- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. What molecular dynamics (MD) parameters are critical for simulating the binding interactions between this compound and its target receptors?

Methodological Answer:

- Force fields : Use CHARMM36 or AMBER for accurate ligand-protein parameterization .

- Simulation duration : ≥100 ns trajectories to capture conformational changes in binding pockets .

- Key metrics :

- Binding free energy (ΔG) calculated via MM-PBSA .

- Hydrogen bond occupancy (>70% indicates stable interactions) .

Featured Recommendations

| Most viewed | ||